Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate
Overview
Description
Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is a chemical compound characterized by its bromine and dioxolane functional groups. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2-bromobenzoic acid with 1,3-dioxolan-2-ylmethyl magnesium bromide to form the desired compound.
Halogenation and Cyclization: Another method includes the halogenation of 2-(1,3-dioxolan-2-yl)benzoic acid followed by esterification with methanol.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Iodides or other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used in biological studies to understand the effects of bromine-containing compounds on biological systems. Medicine: Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the dioxolane group.
Methyl 3-(1,3-dioxolan-2-yl)benzoate: Similar but lacks the bromine atom.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and potential pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-14-10(13)7-3-2-4-8(9(7)12)11-15-5-6-16-11/h2-4,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLFGPNLCXNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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